molecular formula C4H6O3 B051205 Oxetane-3-carboxylic acid CAS No. 114012-41-8

Oxetane-3-carboxylic acid

Cat. No. B051205
CAS RN: 114012-41-8
M. Wt: 102.09 g/mol
InChI Key: UWOTZNQZPLAURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxetane-3-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is slightly soluble in water .


Synthesis Analysis

Oxetane-3-carboxylic acid can be synthesized through various methods. One such method involves the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . Another method involves the cyclization of a related intermediate to form a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which underwent proton transfer and cyclization .


Molecular Structure Analysis

The molecular formula of Oxetane-3-carboxylic acid is C4H6O3 . The InChI Key is UWOTZNQZPLAURK-UHFFFAOYSA-N .


Chemical Reactions Analysis

Oxetanes are less reactive than epoxides, and generally unreactive in basic conditions, although Grignard reagents at elevated temperatures and complex hydrides will cleave them .


Physical And Chemical Properties Analysis

Oxetane-3-carboxylic acid is a pale yellow liquid . The oxetane ring is a four-membered ring containing an oxygen atom with an inherent ring strain of 106 kJ·mol−1 .

Scientific Research Applications

Synthesis of New Heterocyclic Amino Acid Derivatives

Oxetane-3-carboxylic acid has been used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . This process involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

Medicinal Chemistry

The four-membered oxetane ring, which is a part of Oxetane-3-carboxylic acid, has been increasingly exploited in medicinal chemistry . It influences physicochemical properties as a stable motif and has a propensity to undergo ring-opening reactions .

Synthesis of Various Oxetane-containing Lead Compounds

Oxetane-3-carboxylic acid can be used to synthesize various oxetane-containing lead compounds with improved solubility, reduced lipophilicity, and amphiphilicity .

Synthesis of (Hydroxymethyl)oxazoles and (Hydroxymethyl)thiazoles

Oxetane-3-carboxylic acid can be used in the synthesis of (hydroxymethyl)oxazoles and (hydroxymethyl)thiazoles via a single-step microwave-mediated reaction with primary amides and thioamides, respectively .

Raw Material in Organic Synthesis

Oxetane-3-carboxylic acid is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the production of various pharmaceuticals and agrochemicals .

Synthesis of Spirocyclic Azetidine-Oxetane

Oxetane-3-carboxylic acid has been used in the synthesis of a spirocyclic azetidine-oxetane . This transformation was successful in the generation of a spirocyclic azetidine-oxetane .

Mechanism of Action

Target of Action

Oxetane-3-carboxylic acid is a heterocyclic carboxylic acid compound primarily used in laboratory organic synthesis as an intermediate in pharmaceutical research

Mode of Action

Oxetanes, in general, have been shown to influence physicochemical properties as stable motifs in medicinal chemistry . They are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as potential pharmacophores with a significant spectrum of biological activities .

Biochemical Pathways

Oxetane-3-carboxylic acid may be involved in various biochemical pathways. For instance, it can be used to synthesize various oxetane-containing lead compounds with improved solubility, reduced lipophilicity, and amphiphilicity . .

Pharmacokinetics

Oxetanes, including Oxetane-3-carboxylic acid, are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, which may lower the drug’s overall lipophilicity . This property can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

Oxetane-containing compounds have demonstrated various biological activities, including antineoplastic, antiviral, and antifungal activities .

Action Environment

The action of Oxetane-3-carboxylic acid can be influenced by various environmental factors. For instance, it is air-sensitive and should be stored at -20°C . Furthermore, its reactivity may be influenced by the presence of other compounds or conditions in its environment .

Safety and Hazards

Oxetane-3-carboxylic acid is harmful if swallowed and causes serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye, and to use personal protective equipment .

Future Directions

Oxetanes are gaining significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are being increasingly used in drug discovery campaigns . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality .

properties

IUPAC Name

oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOTZNQZPLAURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600567
Record name Oxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetane-3-carboxylic acid

CAS RN

114012-41-8
Record name Oxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxetane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxetane-3-carboxylic acid
Reactant of Route 2
Oxetane-3-carboxylic acid
Reactant of Route 3
Oxetane-3-carboxylic acid
Reactant of Route 4
Oxetane-3-carboxylic acid
Reactant of Route 5
Oxetane-3-carboxylic acid
Reactant of Route 6
Oxetane-3-carboxylic acid

Q & A

Q1: How is oxetane-3-carboxylic acid synthesized using flow chemistry, as described in the paper?

A1: The paper describes a two-step flow synthesis of oxetane-3-carboxylic acid. First, furan is converted to oxetan-3-one via ozonolysis. [] Then, in a separate flow process, oxetan-3-one undergoes further ozonolysis to yield oxetane-3-carboxylic acid. [] This flow chemistry approach offers advantages in terms of scalability and efficiency compared to traditional batch reactions.

Q2: Are there any advantages to using flow chemistry for the synthesis of oxetane-3-carboxylic acid, compared to traditional batch methods?

A2: Yes, the paper highlights some potential benefits of flow chemistry for this synthesis. Flow reactions often exhibit improved control over reaction conditions, leading to increased selectivity and yield. [] Additionally, flow chemistry can enhance safety by handling hazardous reagents like ozone in a contained environment. [] The scalability of flow processes also makes them attractive for potential industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.